3-(1H-pyrazol-5-yl)benzenesulfonamide

COX-2 inhibitor anti-inflammatory selectivity index

Researchers developing carbonic anhydrase inhibitors require the unsubstituted pyrazolyl-benzenesulfonamide core to establish baseline SAR-pre-functionalized analogs introduce confounding substituent effects that invalidate structure-activity conclusions. This exact minimal scaffold delivers sub-nanomolar potency against tumor-associated hCA IX (Ki=4.30 nM) and hCA XII (Ki=2.70 nM) with a favorable hCA II/hCA IX selectivity ratio of 4.9, enabling hypoxia-targeted anticancer programs. Moderate COX-2 inhibition (IC50=1.35 μM, COX-2/COX-1 selectivity ratio 62) further supports dual-target anti-inflammatory agent design. In stock with rapid global delivery.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B13629070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-5-yl)benzenesulfonamide
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=NN2
InChIInChI=1S/C9H9N3O2S/c10-15(13,14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H2,10,13,14)
InChIKeyVTMIHDLFXJQZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-5-yl)benzenesulfonamide: Pharmacophore & Biological Activity


3-(1H-Pyrazol-5-yl)benzenesulfonamide (CAS 54135-42-1) is a heterocyclic sulfonamide derivative comprising a pyrazole ring directly linked at the 5-position to a benzenesulfonamide moiety . This compound serves as a core pharmacophore in the design of enzyme inhibitors targeting cyclooxygenase-2 (COX-2) and human carbonic anhydrases (hCAs) [1]. With a molecular weight of 223.25 g/mol (C₉H₉N₃O₂S), it represents the minimal structural unit of the pyrazolyl benzenesulfonamide class, offering a scaffold for further functionalization in anti-inflammatory and anticancer drug discovery programs [2].

Pharmacophore
Core scaffold for COX-2 and carbonic anhydrase inhibitor design
SAR Foundation
Minimal unsubstituted pyrazole benzenesulfonamide for systematic SAR expansion
Dual-Target Programs
Supports anti-inflammatory and anticancer inhibitor research programs

3-(1H-Pyrazol-5-yl)benzenesulfonamide: Why Generic Substitution Fails


Within the pyrazolyl benzenesulfonamide class, subtle variations in substitution pattern profoundly alter both potency and isoform selectivity [1]. While 1,5-diarylpyrazoles like celecoxib exhibit high COX-2 selectivity (COX-1/COX-2 > 375), their larger size and distinct binding mode preclude direct substitution in carbonic anhydrase inhibitor (CAI) programs where minimal scaffolds are required [2]. Conversely, 1,3,5-trisubstituted pyrazole benzenesulfonamides demonstrate potent hCA IX inhibition (Ki = 2.3 nM) but lack the balanced dual-target profile of the unsubstituted core [3]. Generic substitution without quantitative validation of the precise inhibition constants and selectivity ratios detailed in Section 3 risks introducing unpredictable off-target effects and invalidating structure-activity relationship (SAR) conclusions.

  • Substitution pattern changes may shift isoform selectivity and potency profiles across CA and COX targets.
  • Diarylated pyrazole analogs (e.g., celecoxib-type) may not fit carbonic anhydrase binding modes due to larger size.
  • 1,3,5-Trisubstituted pyrazole benzenesulfonamides may lose the balanced dual COX-2/CA inhibition profile.

3-(1H-Pyrazol-5-yl)benzenesulfonamide: Quantitative Differentiation


COX-2 Inhibition & Selectivity vs. Celecoxib

The compound inhibits COX-2 with an IC50 of 1.35 μM (1350 nM) and COX-1 with an IC50 of 83.6 μM, yielding a COX-1/COX-2 selectivity ratio of approximately 62 [1]. In contrast, the reference COX-2 inhibitor celecoxib exhibits a COX-2 IC50 of 0.04–0.13 μM and a COX-1/COX-2 selectivity ratio >375 under comparable assay conditions . This indicates that while the compound is a moderate COX-2 inhibitor, its selectivity profile is significantly lower than that of celecoxib, making it a more suitable scaffold for developing balanced dual inhibitors rather than high-selectivity COX-2 agents.

COX-2 vs Celecoxib
Cross-study comparable
Target IC50 1.35 µM (COX-2), selectivity ratio 62.
Celecoxib IC50 0.04–0.13 µM, selectivity ratio >375.
Moderate COX-2 inhibitor; supports dual-target scaffold evaluation over high-selectivity coxib design.
Reported assay context; BindingDB data. Selectivity ~6× lower than celecoxib.
COX-2 inhibitor anti-inflammatory selectivity index

hCA XII Inhibition vs. Acetazolamide

The compound exhibits potent inhibition of human carbonic anhydrase XII (hCA XII) with a Ki value of 2.70 nM, as measured by stopped-flow CO₂ hydration assay [1]. This represents a 2.1-fold improvement in potency over the standard CA inhibitor acetazolamide (AAZ), which has a reported Ki of 5.7 nM against hCA XII under comparable conditions [2]. The sub-nanomolar to low nanomolar potency against this tumor-associated isoform positions the compound as a valuable lead scaffold for anticancer CA inhibitor development.

hCA XII vs Acetazolamide
Cross-study comparable
Target Ki 2.70 nM (hCA XII).
Acetazolamide Ki 5.7 nM.
Reported lower Ki supports hCA XII inhibitor lead optimization context.
Stopped-flow CO₂ hydration assay; BindingDB and PMC data. 2.1-fold lower Ki.
carbonic anhydrase XII tumor-associated isoform cancer

hCA IX vs. hCA II Selectivity

The compound demonstrates a Ki of 4.30 nM against hCA IX and a Ki of 21 nM against hCA II, yielding an hCA II/hCA IX selectivity ratio of approximately 4.9 [1]. In contrast, acetazolamide shows a Ki of 25.7 nM for hCA IX and 12.1 nM for hCA II, resulting in an unfavorable selectivity ratio of 0.47 (i.e., preferential inhibition of the cytosolic isoform) [2]. The compound's nearly 5-fold preference for the tumor-associated hCA IX isoform over the widely expressed cytosolic hCA II is a critical differentiation parameter for anticancer applications.

hCA IX/hCA II Selectivity
Cross-study comparable
Target: hCA IX Ki 4.30 nM, hCA II Ki 21 nM; selectivity ratio 4.9.
Acetazolamide: hCA IX Ki 25.7 nM, hCA II Ki 12.1 nM; ratio 0.47.
Supports isoform selectivity review for tumor-associated CA inhibitor research.
Reported endpoint context; 4.9-fold preference for hCA IX over hCA II.
hCA IX tumor hypoxia selectivity

3-(1H-Pyrazol-5-yl)benzenesulfonamide: Optimal Research Applications


Tumor-Associated CA Inhibitor Lead Optimization

The compound's sub-nanomolar to low nanomolar Ki values for hCA IX (4.30 nM) and hCA XII (2.70 nM), combined with a favorable hCA II/hCA IX selectivity ratio of 4.9, make it an ideal starting scaffold for medicinal chemistry campaigns targeting tumor hypoxia and metastasis [1][2]. Researchers should procure this compound when developing CA inhibitors that require preferential inhibition of tumor-associated isoforms over the cytosolic hCA II isoform.

Dual COX-2/CA Fragment-Based Discovery

Given its moderate COX-2 inhibition (IC50 = 1.35 μM) and potent hCA inhibition profile, the compound serves as a privileged fragment for designing dual-target anti-inflammatory agents [1][3]. Its selectivity ratio of 62 for COX-2 over COX-1 provides a baseline for further optimization, while the benzenesulfonamide moiety simultaneously engages the CA active site zinc ion.

SAR Studies of Pyrazole Benzenesulfonamides

As the minimal unsubstituted core of the pyrazolyl benzenesulfonamide class, this compound is essential for establishing baseline SAR in medicinal chemistry programs [1][2]. Procurement of this exact scaffold allows systematic exploration of substitution effects on both COX-2 and CA inhibition, avoiding confounding variables introduced by pre-functionalized analogs.

Application
Selection Property
Validation Focus
Tumor-associated carbonic anhydrase inhibitor research
hCA IX/XII isoform selectivity profile
Selectivity over cytosolic hCA II
Dual COX-2/CA inhibitor design studies
Balanced COX-2 and carbonic anhydrase inhibition scaffold
COX-2 selectivity baseline and CA zinc-binding integrity
Pyrazole benzenesulfonamide SAR studies
Minimal unsubstituted core scaffold
Substituent effect on dual enzyme inhibition

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